Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl-
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Overview
Description
Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl- is a complex organic compound with a unique structure that includes a phenyl group and an azetidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl- typically involves the formation of the azetidinyl ring followed by the attachment of the phenyl groups. One common method involves the use of N,N-dimethylformamide and sulfur to facilitate the formation of C-N bonds . The reaction conditions often require mild temperatures and specific solvents to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-1-(4-Chlorobenzyl)-2-(hydroxymethyl)-3-phenyl-1,6-diazaspiro[3.3]hept-6-yl (3-pyridinyl)methanone
- (2S,3S)-2-(Hydroxymethyl)-1-(4-oxanylmethyl)-3-phenyl-1,6-diazaspiro[3.3]hept-6-yl (4-pyridinyl)methanone
Uniqueness
Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl- is unique due to its specific stereochemistry and the presence of both phenyl and azetidinyl groups
Properties
CAS No. |
515824-01-8 |
---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19NO/c1-13-16(14-9-5-3-6-10-14)17(19(13)2)18(20)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3/t13-,16+,17-/m0/s1 |
InChI Key |
RJUMOQXTGROJCL-XKQJLSEDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](N1C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(C(N1C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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